Cas no 1514737-94-0 (5-oxaspiro[2.4]heptan-1-amine)
![5-oxaspiro[2.4]heptan-1-amine structure](https://ja.kuujia.com/scimg/cas/1514737-94-0x500.png)
5-oxaspiro[2.4]heptan-1-amine 化学的及び物理的性質
名前と識別子
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- 5-oxaspiro[2.4]heptan-1-amine
- 5-Oxa-spiro[2.4]hept-1-ylamine
- 1514737-94-0
- AT21238
- 5-oxaspiro[2.4]heptan-2-amine
- CS-0285473
- EN300-250573
- DTXSID601307396
- AKOS012637790
-
- MDL: MFCD18333862
- インチ: 1S/C6H11NO/c7-5-3-6(5)1-2-8-4-6/h5H,1-4,7H2
- InChIKey: FLOYYDIKPNIDQQ-UHFFFAOYSA-N
- SMILES: C1(N)C2(CCOC2)C1
計算された属性
- 精确分子量: 113.084063974g/mol
- 同位素质量: 113.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 35.2Ų
5-oxaspiro[2.4]heptan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250573-1.0g |
5-oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 95% | 1.0g |
$1815.0 | 2024-06-19 | |
Enamine | EN300-250573-10.0g |
5-oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 95% | 10.0g |
$7803.0 | 2024-06-19 | |
AstaTech | AT21238-0.25/G |
5-OXASPIRO[2.4]HEPTAN-1-AMINE |
1514737-94-0 | 95% | 0.25g |
$795 | 2023-09-19 | |
Ambeed | A979641-1g |
5-Oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 98% | 1g |
$1287.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2218-5G |
5-oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 95% | 5g |
¥ 19,206.00 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356143-250mg |
5-Oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 98% | 250mg |
¥3351 | 2023-03-01 | |
Enamine | EN300-250573-5g |
5-oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 5g |
$5262.0 | 2023-09-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2218-500mg |
5-oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 95% | 500mg |
¥4269.0 | 2024-04-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R3031-5g |
5-Oxa-spiro[2.4]hept-1-ylamine |
1514737-94-0 | 97% | 5g |
¥0.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2218-1g |
5-oxaspiro[2.4]heptan-1-amine |
1514737-94-0 | 95% | 1g |
¥6402.0 | 2024-04-24 |
5-oxaspiro[2.4]heptan-1-amine 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
5-oxaspiro[2.4]heptan-1-amineに関する追加情報
Introduction to 5-oxaspiro[2.4]heptan-1-amine (CAS No. 1514737-94-0)
5-oxaspiro[2.4]heptan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1514737-94-0, is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine features a seven-membered oxygen-containing ring fused with a six-membered nitrogen-containing system, presenting a rich framework for chemical modification and biological evaluation. The compound’s distinct architecture makes it a promising candidate for the development of novel therapeutic agents, particularly in the realms of enzyme inhibition and molecular recognition.
The synthesis of 5-oxaspiro[2.4]heptan-1-amine involves sophisticated organic transformations, including spirocyclic ring formation and functional group interconversions. Recent advances in synthetic methodologies have enabled more efficient and scalable production routes, facilitating its exploration in preclinical studies. The compound’s amine functionality at the 1-position provides a reactive handle for further derivatization, allowing chemists to tailor its pharmacokinetic properties and target specificity.
One of the most compelling aspects of 5-oxaspiro[2.4]heptan-1-amine is its potential as an inhibitor of various biological targets. Emerging research suggests that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. For instance, studies have indicated that derivatives of this scaffold could modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis. By selectively inhibiting aberrant COX activity, such compounds hold promise for treating chronic inflammatory disorders without the gastrointestinal side effects associated with non-selective COX inhibitors.
Moreover, the spirocyclic core of 5-oxaspiro[2.4]heptan-1-amine contributes to its ability to mimic natural substrates or transition states in enzymatic reactions. This feature is particularly valuable in designing transition-state analogs, which are potent inhibitors due to their precise fit within the active site of target enzymes. Preliminary computational studies have demonstrated that this compound can adopt multiple conformations, enhancing its binding affinity and selectivity against off-target proteins.
In the context of drug discovery, the versatility of 5-oxaspiro[2.4]heptan-1-amine extends beyond enzyme inhibition. Its heterocyclic structure also makes it an attractive intermediate for developing small-molecule probes for biochemical assays. Researchers have utilized this compound to screen for novel binding partners in cellular systems, uncovering potential therapeutic targets that were previously unexplored. The ability to functionalize both the spirocyclic ring and the amine group allows for the creation of libraries of analogs with diverse pharmacological profiles.
The pharmacokinetic properties of 5-oxaspiro[2.4]heptan-1-amine are another area of active investigation. Initial pharmacokinetic studies suggest that this compound exhibits moderate solubility in water and favorable oral bioavailability in animal models. These characteristics are critical for evaluating its suitability for clinical translation. Furthermore, the spirocyclic framework appears to confer metabolic stability, reducing rapid degradation by cytochrome P450 enzymes—a common challenge in drug development.
Recent publications have highlighted the role of 5-oxaspiro[2.4]heptan-1-amine in addressing specific therapeutic challenges. For example, researchers have explored its potential as an antitumor agent by investigating its interactions with kinases overexpressed in cancer cells. The spirocyclic scaffold’s ability to engage multiple binding pockets within these kinases suggests that it could serve as a basis for developing dual-action inhibitors—compounds that simultaneously target two or more critical pathways involved in tumor growth.
Another exciting application lies in neuropharmacology, where 5-oxaspiro[2.4]heptan-1-amine has been tested as a modulator of neurotransmitter receptors. The compound’s structural features allow it to interact with both ionotropic and metabotropic receptors, offering a potential strategy for treating neurological disorders characterized by dysregulated neurotransmission. Early preclinical data indicate that certain derivatives may exhibit enhanced receptor selectivity compared to existing drugs on the market.
The synthetic accessibility of 5-oxaspiro[2.4]heptan-1-amine has also been improved through recent innovations in catalytic methods and flow chemistry techniques. These advancements have not only reduced production costs but also enabled higher yields and purities, making large-scale synthesis feasible for industrial applications. Such improvements are essential for transitioning promising candidates from academic research into viable drug candidates.
In conclusion, 5-oxaspiro[2.4]heptan-1-amine (CAS No. 1514737-94-0) represents a structurally intriguing compound with broad therapeutic implications across multiple disease areas. Its unique spirocyclic architecture, combined with functionalizable amine groups, positions it as a versatile scaffold for drug discovery efforts aimed at modulating enzyme activity and receptor function. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play a significant role in the development of next-generation therapeutics.
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